molecular formula C5H13N3O B13269186 3-(ethylamino)-N'-hydroxypropanimidamide

3-(ethylamino)-N'-hydroxypropanimidamide

Cat. No.: B13269186
M. Wt: 131.18 g/mol
InChI Key: FHXXECGLPQHEDH-UHFFFAOYSA-N
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Description

3-(ethylamino)-N’-hydroxypropanimidamide is an organic compound with a unique structure that includes an ethylamino group and a hydroxypropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-N’-hydroxypropanimidamide typically involves the reaction of ethylamine with a suitable precursor, such as a nitrile or an amide. One common method is the reaction of ethylamine with a nitrile in the presence of a reducing agent to form the corresponding amine. This amine can then be further reacted with hydroxylamine to yield the desired hydroxypropanimidamide.

Industrial Production Methods

Industrial production of 3-(ethylamino)-N’-hydroxypropanimidamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxy group to an amine or other functional groups.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(ethylamino)-N’-hydroxypropanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylamino)-N’-hydroxypropanimidamide
  • 3-(propylamino)-N’-hydroxypropanimidamide
  • 3-(butylamino)-N’-hydroxypropanimidamide

Uniqueness

3-(ethylamino)-N’-hydroxypropanimidamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

3-(ethylamino)-N'-hydroxypropanimidamide

InChI

InChI=1S/C5H13N3O/c1-2-7-4-3-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8)

InChI Key

FHXXECGLPQHEDH-UHFFFAOYSA-N

Isomeric SMILES

CCNCC/C(=N/O)/N

Canonical SMILES

CCNCCC(=NO)N

Origin of Product

United States

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